Fusaricidin A -

Fusaricidin A

Catalog Number: EVT-245782
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fusaricidin A is primarily sourced from Paenibacillus polymyxa strains, particularly the WLY78 strain, which has been shown to produce multiple forms of fusaricidins, including fusaricidin A. This strain not only synthesizes fusaricidins but also possesses nitrogen-fixing capabilities, making it a potential biocontrol agent in agriculture .

Classification

Fusaricidin A belongs to the class of non-ribosomal peptides. These compounds are synthesized by non-ribosomal peptide synthetases rather than through ribosomal synthesis typical of most proteins. This classification highlights its unique biosynthetic pathway and structural characteristics distinct from conventional antibiotics .

Synthesis Analysis

The synthesis of fusaricidin A involves complex biosynthetic pathways mediated by specific gene clusters within Paenibacillus polymyxa. The key gene responsible for the production of the peptide moiety is fusaricidin bio-synthetase A (FusA), which consists of six modules that facilitate the assembly of amino acid sequences into cyclic structures .

Methods and Technical Details

  1. Biosynthesis: The biosynthesis begins with the activation of amino acid precursors, followed by their assembly into a cyclic structure through a series of enzymatic reactions involving non-ribosomal peptide synthetases.
  2. Gene Clusters: The fusaricidin biosynthetic gene cluster includes several genes (fusA to fusG) that encode enzymes necessary for the synthesis and modification of fusaricidins .
  3. Engineering Strains: Genetic engineering techniques have been employed to enhance the production yield of fusaricidins by manipulating specific biosynthetic genes .
Molecular Structure Analysis

Fusaricidin A has a molecular weight of approximately 883 Da and features a cyclic structure with a distinctive arrangement of amino acids.

Structure and Data

  • Cyclic Hexadepsipeptide: Composed of six amino acids linked in a cyclic manner.
  • Amino Acid Composition: Contains four D-amino acids and two L-amino acids, contributing to its stability and activity.
  • Molecular Formula: C₄₇H₈₃N₁₄O₁₃S, indicating the presence of sulfur in its structure .
Chemical Reactions Analysis

Fusaricidin A undergoes various chemical reactions that contribute to its antifungal properties.

Reactions and Technical Details

  1. Antifungal Activity: Fusaricidin A disrupts fungal cell membranes, leading to cytoplasmic leakage and cell death. This mode of action has been confirmed through experimental studies showing its effectiveness against spore germination and hyphal growth in fungi .
  2. Biosynthetic Modifications: Structural modifications can be achieved through genetic engineering techniques, allowing for the development of novel derivatives with enhanced activity or altered spectra .
Mechanism of Action

The mechanism by which fusaricidin A exerts its antifungal effects involves several biochemical processes.

Process and Data

  • Inhibition of Fungal Growth: Fusaricidin A inhibits spore germination and disrupts hyphal tips, causing cell lysis through membrane disruption.
  • Induction of System Resistance: Recent studies suggest that fusaricidin may also elicit systemic resistance responses in plants, enhancing their defense mechanisms against fungal pathogens .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of fusaricidin A is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Fusaricidin A is stable under various pH conditions but may degrade under extreme conditions.
  • Reactivity: Its cyclic structure contributes to its reactivity with fungal membranes, facilitating its antimicrobial action .
Applications

Fusaricidin A has several applications in scientific research and agriculture.

  • Antifungal Agent: It is primarily used as an antifungal agent in agricultural settings to combat plant pathogens.
  • Biocontrol Agent: Due to its ability to enhance plant resistance against diseases, it serves as a biocontrol agent in sustainable agriculture practices.
  • Research Tool: Fusaricidin A is utilized in biochemical research to study antifungal mechanisms and develop new antimicrobial strategies .
Biosynthesis Pathways and Genetic Regulation of Fusaricidin A

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Architecture

Fusaricidin A is biosynthesized by Paenibacillus polymyxa strains through a non-ribosomal peptide synthetase (NRPS) pathway. The NRPS machinery operates as a multi-modular enzymatic assembly line, where each module incorporates a specific amino acid into the growing peptide chain. The core enzyme, Fusaricidin synthetase A (FusA), spans six modules (M1–M6), each containing catalytic domains for substrate activation, modification, and condensation [1] [5] [6]. Key domains include:

  • Adenylation (A) domain: Activates specific amino acids as aminoacyl-adenylates.
  • Thiolation (T) domain: Transports activated amino acids via a 4′-phosphopantetheine (4′-pp) cofactor.
  • Condensation (C) domain: Forms peptide bonds between donor and acceptor substrates.
  • Epimerization (E) domain: Converts L-amino acids to D-configuration (modules M2, M4, M5).
  • Thioesterase (TE) domain: Releases and cyclizes the mature peptide [1] [7].

The biosynthesis initiates with post-translational modification of T domains, enabling covalent attachment of amino acids. Sequential chain elongation proceeds from M1 to M6, with the C domain catalyzing peptide bond formation between adjacent T domain-bound substrates. The TE domain terminates synthesis by cyclizing the hexapeptide via ester bond formation between D-Ala₆ and the hydroxyl group of Thr₁, generating the cyclic depsipeptide scaffold characteristic of fusaricidins [6] [7].

Table 1: Core Domains in FusA NRPS Modules

ModuleFunctionDomains PresentAmino Acid Incorporated
M1InitiationA-TL-Thr₁
M2ElongationC-A-T-ED-Val₂
M3ElongationC-A-TL-Phe₃
M4ElongationC-A-T-ED-allo-Thr₄
M5ElongationC-A-T-ED-Asn₅
M6TerminationC-A-T-TED-Ala₆

Modular Organization of FusA and Substrate-Specific Adenylation Domains

FusA’s six modules exhibit a strict colinear arrangement corresponding to the fusaricidin A peptide sequence: L-Thr₁ → D-Val₂ → L-Phe₃ → D-allo-Thr₄ → D-Asn₅ → D-Ala₆ [1] [6]. Substrate specificity is dictated by the A domains, which recognize cognate amino acids via 10 critical residues within their binding pockets. Bioinformatics analyses of FusA A domains reveal:

  • M1 A domain: Recognizes L-Thr (code residues: DAVVVGVSIF).
  • M2 A domain: Activates L-Val but epimerizes it to D-Val (code: DSVIAGMQIV).
  • M3 A domain: Binds L-Phe (code: DIVMVGKTVI).
  • M4 A domain: Selects L-Thr but epimerizes to D-allo-Thr (code: DTVIVGQSLV).
  • M5 A domain: Activates L-Asn and epimerizes to D-Asn (code: DTVVIGQSVI).
  • M6 A domain: Directly activates D-Ala without epimerization—a rare prokaryotic mechanism (code: DAVTIGQTVV) [3] [5] [6].

Module deletion experiments confirm this specificity. For example, deleting M6 in P. polymyxa WLY78 yielded a novel derivative, fusaricidin [ΔAla₆] LI-F07a (MW 858 Da), demonstrating M6’s role in D-Ala incorporation [1] [6].

Role of Epimerization and Thioesterase Domains in Cyclization

Epimerization (E) and thioesterase (TE) domains are pivotal for structural maturation:

  • E domains: Present in modules M2, M4, and M5, these domains convert L-amino acids to D-forms post-activation. Racemization is essential for bioactivity, as D-configured residues confer resistance to proteases and enable optimal target binding [1] [7].
  • TE domain: Located in the termination module (M6), it catalyzes cyclization via intramolecular esterification. Nucleophilic attack by Thr₁’s hydroxyl group on the D-Ala₆-bound thioester releases the peptide from the NRPS and forms a macrolactone ring. This cyclization is critical for fusaricidin’s antifungal activity, as linear analogs show reduced potency [5] [6] [7].

Structural studies confirm that cyclization imposes conformational constraints that enhance membrane penetration. Fusaricidin A’s cyclic scaffold disrupts fungal membranes by forming pores, leading to cytoplasmic leakage [7] [10].

Transcriptional Regulation of the fus Gene Cluster in Paenibacillus polymyxa

The fus cluster (32.4 kb) comprises eight genes (fusG–fusA), with fusA encoding the NRPS. Transcription is governed by a promoter upstream of fusG, driving a polycistronic mRNA (fusGFEDCBA) [2] [4]. Key regulatory mechanisms include:

  • AbrB-mediated repression: The transition-state regulator AbrB binds the fus promoter at the sequence 5′-AATTTTAAAATAAATTTTGTGATTT-3′ (positions −136 to −112 bp), repressing transcription during vegetative growth [4].
  • KinB-Spo0A-AbrB cascade:
  • KinB (Kin4833 ortholog) phosphorylates Spo0A, activating it during nutrient limitation.
  • Spo0A~P binds "0A boxes" (5′-TGTCGAA-3′) in the abrB promoter, repressing abrB transcription.
  • Reduced AbrB levels derepress the fus cluster, enabling fusaricidin production coincident with sporulation [4].
  • Iron-dependent regulation: Fe³⁺ (≤50 µM) upregulates fusA expression by 35–56%, increasing fusaricidin yield. Excess iron (>100 µM) inhibits production, indicating metalloregulation [9].

Table 2: Regulatory Factors Influencing Fusaricidin Biosynthesis

RegulatorTarget SiteEffect on fus ClusterBiological Trigger
AbrB5′-AATTTTAAAATAAATTTTGTGATTT-3′RepressionVegetative growth
Spo0A~P0A box (5′-TGTCGAA-3′) in abrB promoterDerepression via abrB downregulationNutrient limitation
Fe³⁺UnknownUpregulation (≤50 µM) / Downregulation (>100 µM)Cellular iron status

This hierarchical regulation synchronizes fusaricidin production with sporulation onset, optimizing resource allocation for antibiotic synthesis during stress [2] [4] [9].

Properties

Product Name

Fusaricidin A

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